Technical Whitepaper: Chemical Profile and Synthetic Utility of 2-(2-Methylphenoxy)butanoic Acid
Technical Whitepaper: Chemical Profile and Synthetic Utility of 2-(2-Methylphenoxy)butanoic Acid
The following technical guide provides an in-depth analysis of 2-(2-Methylphenoxy)butanoic acid , a specific structural isomer distinct from the common herbicide MCPB.[1]
Executive Summary
2-(2-Methylphenoxy)butanoic acid is an alpha-phenoxycarboxylic acid characterized by an ether linkage at the C2 (alpha) position of a butanoic acid backbone. Unlike its gamma-substituted isomer (MCPB, a pro-herbicide), this molecule features a chiral center at the alpha-carbon, imparting stereoselectivity potential in biological systems.[1]
This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of PPAR agonists (peroxisome proliferator-activated receptors) and auxin-mimetic research .[1] Its alpha-substitution sterically hinders standard
Molecular Identity & Physicochemical Profile[1][2][3][4]
The molecule consists of an o-cresol moiety ether-linked to a butyric acid chain.[1] The sterics of the ortho-methyl group on the phenyl ring combined with the alpha-ethyl group on the acid chain create a congested chiral center.
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Validation |
| IUPAC Name | 2-(2-Methylphenoxy)butanoic acid | Nomenclature Rules |
| CAS Number | 161790-50-7 | ChemicalBook [1] |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 194.23 g/mol | Calculated |
| Physical State | Crystalline Solid (White to Off-white) | Analog Comparison |
| Solubility | Low in water; Soluble in EtOH, DMSO, | Lipophilic Acid Profile |
| pKa (Predicted) | 3.5 – 4.0 | Carboxylic Acid (Alpha-ether) |
| LogP (Predicted) | 2.8 – 3.2 | Structure-Activity Relationship |
| Chirality | Yes (C2 Carbon) | Structural Analysis |
Synthetic Architecture & Process Chemistry[1]
The synthesis of 2-(2-Methylphenoxy)butanoic acid follows a Williamson Ether Synthesis protocol. This pathway is preferred over direct oxidation of alcohols due to the sensitivity of the o-methyl group to oxidation.
Reaction Mechanism
The reaction involves the nucleophilic attack of the o-cresolate anion on the
Reagents:
-
Electrophile: 2-Bromobutanoic acid[3]
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (
) -
Solvent: Refluxing Ethanol or Toluene/Water (Phase Transfer Catalysis)
Detailed Experimental Protocol
Note: This protocol is designed for laboratory-scale synthesis (10-50g).
-
Deprotonation: In a 500 mL round-bottom flask, dissolve o-cresol (0.1 mol) in 4M NaOH (0.22 mol). Stir at room temperature for 30 minutes to generate the sodium phenoxide salt. The solution will darken slightly.
-
Addition: Dropwise add 2-bromobutanoic acid (0.11 mol) to the stirring phenoxide solution. Critical: Maintain temperature below 40°C during addition to prevent elimination side-reactions (dehydrohalogenation to crotonic acid derivatives).
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Cool reaction to room temperature.
-
Acidify with 6M HCl to pH 1. The product will precipitate as an oil or solid.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash organic layer with brine, dry over anhydrous
, and evaporate solvent.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize the crude solid from Hexane/Ethanol to yield pure 2-(2-Methylphenoxy)butanoic acid.
Synthetic Pathway Diagram
Caption: Figure 1. Williamson Ether Synthesis pathway via SN2 mechanism.[1]
Stereochemistry & Metabolic Stability[1]
The Chiral Advantage
Unlike MCPB (gamma-substituted), the target molecule is alpha-substituted .[1] This creates a chiral center at C2.[4]
-
Enantiomers: (R)- and (S)-2-(2-methylphenoxy)butanoic acid.[1]
-
Significance: In biological systems (auxin receptors or PPARs), usually only one enantiomer is active.[1] For phenoxy-propionic acids (Mecoprop), the (R)-enantiomer is the active herbicide.[1] It is highly probable the (R)-isomer of this butyric analog also retains higher biological affinity.
Metabolic Blockade (Beta-Oxidation Resistance)
A critical distinction in drug design is the metabolic fate of the alkyl chain.
-
Gamma-Phenoxy acids (e.g., MCPB): Undergo
-oxidation in plants/animals to lose two carbons, converting to the active acetic acid derivative (2,4-D analog).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Alpha-Phenoxy acids (Target Molecule): The alpha-substitution (ether linkage + ethyl group) blocks
-oxidation . The molecule cannot form the requiredngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - unsaturated intermediate easily. Therefore, it acts as the terminal active species, not a prodrug.
Metabolic Pathway Visualization
Caption: Figure 2. Metabolic stability comparison. The target molecule resists beta-oxidation.[1]
Analytical Characterization
To validate the synthesis of 2-(2-Methylphenoxy)butanoic acid, the following spectroscopic signatures must be confirmed.
1H NMR Spectroscopy (Predicted, CDCl3, 400 MHz)
-
10.5-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
6.7-7.2 ppm (m, 4H): Aromatic protons (Characteristic ortho-substituted pattern).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
4.6 ppm (t, 1H, J=6Hz): Alpha-proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). The chemical shift is deshielded by the oxygen and carbonyl. -
2.3 ppm (s, 3H): Methyl group on the ring (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
1.9-2.0 ppm (m, 2H): Methylene protons of the ethyl chain (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
1.1 ppm (t, 3H): Terminal methyl protons (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).
Mass Spectrometry (ESI-)
-
Molecular Ion [M-H]-: 193.2 m/z.
-
Fragmentation: Loss of
(44 Da) and cleavage of the ether bond yielding an o-cresol fragment (107 m/z).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7207, MCPB (Structural Analog Comparison). Retrieved from [Link]
-
U.S. EPA. (2006). Reregistration Eligibility Decision (RED) for MCPB. (Providing context on gamma- vs alpha-phenoxy metabolism). Retrieved from [Link]
Sources
- 1. CZ18694A3 - Hexahydronaphthalene ester derivatives, process of their preparation and pharmaceutical compositions containing thereof - Google Patents [patents.google.com]
- 2. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 3. homework.study.com [homework.study.com]
- 4. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
